[4]-Gingerdiol 3,5-diacetate
Overview
Description
4-Gingerdiol 3,5-diacetate is a derivative of gingerol, the active component of ginger. This compound is known for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. It is a diacetate ester of 4-gingerdiol, which means it has two acetate groups attached to the gingerdiol molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Gingerdiol 3,5-diacetate typically involves the acetylation of 4-gingerdiol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually performed under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of 4-Gingerdiol 3,5-diacetate can be achieved through a similar acetylation process. the reaction conditions are optimized for large-scale production, including the use of continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Gingerdiol 3,5-diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form -gingerdiol.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of -gingerdiol.
Substitution: Formation of substituted gingerdiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-Gingerdiol 3,5-diacetate is used as a starting material for the synthesis of various bioactive compounds
Biology
In biological research, this compound is studied for its potential anti-inflammatory and antioxidant properties. It is used in cell culture studies to investigate its effects on various cellular pathways and mechanisms.
Medicine
In medicine, 4-Gingerdiol 3,5-diacetate is being explored for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of inflammatory diseases and as an antioxidant agent.
Industry
In the industry, this compound is used in the formulation of dietary supplements and functional foods. Its potential health benefits make it an attractive ingredient for the nutraceutical market.
Mechanism of Action
The mechanism of action of 4-Gingerdiol 3,5-diacetate involves its interaction with various molecular targets and pathways. It is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Its antioxidant properties are attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
- 6-Gingerol : Another active component of ginger with similar anti-inflammatory and antioxidant properties.
- 8-Gingerol : A longer-chain homolog of 4-gingerdiol with enhanced bioactivity.
- 10-Gingerol : Known for its potent anti-inflammatory effects.
Uniqueness
4-Gingerdiol 3,5-diacetate is unique due to its specific acetylation pattern, which may enhance its stability and bioavailability compared to other gingerol derivatives. This makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
[6-acetyloxy-8-(4-hydroxy-3-methoxyphenyl)octan-4-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O6/c1-5-6-16(24-13(2)20)12-17(25-14(3)21)9-7-15-8-10-18(22)19(11-15)23-4/h8,10-11,16-17,22H,5-7,9,12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBPDZJRJKZQEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(CCC1=CC(=C(C=C1)O)OC)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701181941 | |
Record name | 3,5-Octanediol, 1-(4-hydroxy-3-methoxyphenyl)-, 3,5-diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701181941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53254-50-5 | |
Record name | 3,5-Octanediol, 1-(4-hydroxy-3-methoxyphenyl)-, 3,5-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53254-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Octanediol, 1-(4-hydroxy-3-methoxyphenyl)-, 3,5-diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701181941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4]-Gingerdiol 3,5-diacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039132 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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